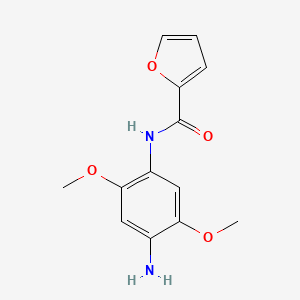

N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxamide is a chemical compound with the molecular formula C13H14N2O4 and a molecular weight of 262.26 g/mol . This compound is of interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of infectious diseases .

准备方法

The synthesis of N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxamide involves several steps. One common synthetic route includes the following steps:

Starting Materials: The synthesis begins with 4-amino-2,5-dimethoxybenzoic acid and furan-2-carboxylic acid.

Amide Bond Formation: The carboxylic acid group of furan-2-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (DMAP).

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

化学反应分析

N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxamide undergoes various chemical reactions, including:

科学研究应用

Chemical Properties and Mechanisms of Action

N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxamide features a unique chemical structure that contributes to its diverse biological activities. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. Its mechanisms of action include:

- Inhibition of Bacterial Growth : The compound interferes with essential bacterial enzymes and pathways, demonstrating significant antibacterial properties against strains such as Escherichia coli and Proteus species.

- Promotion of Autophagy : It modulates autophagy-related signaling pathways, aiding in the clearance of damaged cellular components. This is particularly relevant in cancer research where autophagy plays a dual role.

- Pain Relief Mechanism : The compound shows potential in alleviating chronic pain associated with diabetic neuropathy by inhibiting specific neuronal signaling pathways.

Chemistry

This compound serves as a building block in synthetic chemistry. It is utilized in the development of more complex molecules and as a reference standard in analytical chemistry.

Biology

In biological research, this compound has been shown to inhibit bacterial growth and promote autophagy. Its ability to affect cellular processes makes it a candidate for studying disease mechanisms and cellular responses.

Medicine

The therapeutic potential of this compound is under investigation for treating infectious diseases and chronic pain conditions. Its efficacy in modulating pain pathways positions it as a promising candidate for further drug development.

Case Studies and Research Findings

Several studies highlight the applications and effectiveness of this compound:

- In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that this compound inhibited cell growth in various cancer cell lines while altering gene expression related to apoptosis and cell cycle regulation.

- Another investigation revealed its anti-inflammatory properties in models induced by carrageenan, showcasing its potential as an anti-inflammatory agent.

作用机制

The mechanism of action of N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways:

Inhibition of Bacterial Growth: The compound inhibits bacterial growth by interfering with essential bacterial enzymes and pathways.

Promotion of Autophagy: It promotes autophagy by modulating autophagy-related signaling pathways, which can help in the clearance of damaged cellular components.

Pain Relief: The compound inhibits signal pathways responsible for chronic pain, particularly in diabetic neuropathy.

相似化合物的比较

N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxamide can be compared with other similar compounds, such as:

N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxylic acid: This compound differs by having a carboxylic acid group instead of an amide group, which affects its reactivity and biological activity.

N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxylate: This ester derivative has different solubility and stability properties compared to the amide.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .

生物活性

N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of microbiology and pharmacology. This article delves into its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

This compound features a furan core substituted with an amino group and methoxy groups, which contribute to its biological activity. The chemical structure can be represented as follows:

This configuration is crucial for its interaction with biological targets.

The compound exhibits several mechanisms of action that underpin its biological activity:

- Inhibition of Bacterial Growth : It interferes with essential bacterial enzymes and pathways, demonstrating significant antibacterial properties. Studies indicate that it effectively inhibits the growth of various bacterial strains, including Escherichia coli and Proteus species .

- Promotion of Autophagy : this compound modulates autophagy-related signaling pathways, aiding in the clearance of damaged cellular components. This property is particularly relevant in cancer research, where autophagy plays a dual role in tumor suppression and promotion.

- Pain Relief Mechanism : The compound has shown potential in alleviating chronic pain associated with diabetic neuropathy by inhibiting specific neuronal signaling pathways.

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated through various assays. The following table summarizes its activity against common bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Proteus mirabilis | 64 µg/mL |

These results indicate a promising antibacterial profile, particularly against Gram-positive bacteria.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays on human cancer cell lines have shown that it induces apoptosis and inhibits cell proliferation. The following table details the IC50 values observed:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 24 |

| A549 | 18 |

| MCF-7 | 30 |

The compound's ability to induce caspase-3 activation suggests a robust mechanism for triggering apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

To further understand the uniqueness of this compound, it is beneficial to compare it with related compounds:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| This compound | Amide | Antibacterial, anticancer |

| N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxylic acid | Carboxylic Acid | Weaker antibacterial activity |

| N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxylate | Ester | Enhanced solubility but reduced potency |

This comparison highlights how modifications to the functional groups can significantly affect the compound's biological activity.

Case Studies and Research Findings

In a recent study published in the Journal of Medicinal Chemistry, researchers investigated the effects of this compound on various cancer cell lines. The results indicated that this compound not only inhibited cell growth but also altered gene expression related to apoptosis and cell cycle regulation . Furthermore, another study demonstrated its effectiveness as an anti-inflammatory agent in models induced by carrageenan .

属性

IUPAC Name |

N-(4-amino-2,5-dimethoxyphenyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-17-11-7-9(12(18-2)6-8(11)14)15-13(16)10-4-3-5-19-10/h3-7H,14H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKHBARWTAYVMQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N)OC)NC(=O)C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。